Bromofos (CAS 2104-96-3), commonly referred to as bromophos-methyl, is an organothiophosphate compound primarily procured as an ISO 17034 certified reference material for analytical chemistry, food safety testing, and environmental monitoring . Structurally defined as O-(4-bromo-2,5-dichlorophenyl) O,O-dimethyl phosphorothioate, it is a crystalline solid with a melting point of 53–54 °C that exhibits high solubility in organic extraction solvents, making it highly compatible with standard laboratory sample preparation techniques . Although historically deployed as an insecticide, its contemporary industrial and research value is strictly tied to its function as a quantitative calibration standard for gas chromatography-tandem mass spectrometry (GC-MS/MS) arrays and as a baseline compound in comparative mammalian toxicokinetics [1].
Generic substitution of bromofos with closely related organophosphates, such as bromophos-ethyl or chlorpyrifos, critically compromises both analytical accuracy and toxicological modeling. In multiresidue GC-MS/MS workflows, bromofos exhibits unique thermal lability in the injection port, requiring precise temperature control that differs from other benchmark pesticides [1]. Furthermore, it produces distinct mass-to-charge (m/z) fragmentation pathways that cannot be calibrated using a diethyl analog . In biological systems, the dimethyl ester structure of bromofos drives a rapid metabolic clearance profile, whereas lipophilic diethyl substitutes persist in tissues for extended periods[2]. Consequently, laboratories must procure the exact bromofos-methyl standard to ensure valid matrix-matched recoveries, prevent false negatives during high-temperature gas chromatography, and maintain regulatory compliance in pesticide residue screening.
Bromofos demonstrates specific thermal sensitivity during gas chromatography, undergoing partial decomposition at injection temperatures exceeding 245 °C, unlike more stable benchmark pesticides such as fenpropathrin [1]. When the final hold temperature is optimized to 240 °C, bromofos achieves a reliable matrix spike recovery of approximately 93.5%, whereas exceeding this thermal threshold leads to significant signal loss and poor quantitative reproducibility [1].
| Evidence Dimension | Matrix spike recovery and thermal stability in GC inlet |
| Target Compound Data | Bromofos (Requires ≤ 240 °C injection; ~93.5% recovery at optimized temp) |
| Comparator Or Baseline | Fenpropathrin benchmark (Stable > 245 °C; >99% recovery) |
| Quantified Difference | Bromofos requires strict thermal limits (< 245 °C) to prevent decomposition, whereas the comparator remains intact at higher temperatures. |
| Conditions | GC-MS full-scan mode, direct sampling technique in vegetable matrix |
Procuring the exact bromofos standard is mandatory for calibrating GC inlet temperatures to prevent analyte degradation and false negatives in multi-residue screening.
In tandem mass spectrometry (GC-MS/MS) utilizing selected reaction monitoring (SRM), bromofos (bromophos-methyl) is quantified using specific precursor-to-product ion transitions, notably m/z 331.0 → 316.0 and 329.0 → 314.0 [1]. This strictly differentiates it from its structural analog bromophos-ethyl, which requires a distinct transition of m/z 359.0 → 331.0 due to the mass difference of the diethyl versus dimethyl ester moieties[1].
| Evidence Dimension | Primary MRM/SRM ion transitions |
| Target Compound Data | Bromofos (m/z 331.0 → 316.0) |
| Comparator Or Baseline | Bromophos-ethyl (m/z 359.0 → 331.0) |
| Quantified Difference | A 28 Da shift in the precursor ion corresponding to the alkyl group substitution. |
| Conditions | GC-MS/MS analysis using matrix-matched standards |
Analytical laboratories must procure the specific methyl variant to accurately map MRM transitions and avoid cross-talk or misidentification in automated screening workflows.
Bromofos exhibits a remarkably rapid metabolic clearance in mammalian models, characterized by a biological half-life of just 14 hours in rats, with approximately 96% of the administered dose excreted in urine within 24 hours[1]. In stark contrast, lipophilic diethyl phosphoryl analogs, such as bromophos-ethyl, persist in the body for many days, promoting a completely different bioaccumulation and toxicity profile [2].
| Evidence Dimension | Biological half-life and excretion rate |
| Target Compound Data | Bromofos (14-hour half-life; 96% urinary excretion in 24h) |
| Comparator Or Baseline | Diethyl organophosphates e.g., Bromophos-ethyl (Multi-day retention in tissues) |
| Quantified Difference | Bromofos is cleared in under a day, whereas diethyl analogs exhibit prolonged physiological persistence. |
| Conditions | In vivo rat model, oral administration of radiolabeled compounds |
Toxicologists must select bromofos over its ethyl analog when modeling short-acting, rapidly cleared organophosphate exposures without compounding bioaccumulation variables.
Because bromofos requires specific MRM transitions (m/z 331.0 → 316.0) and exhibits unique thermal lability above 245 °C, it is an essential certified reference material for calibrating gas chromatography-tandem mass spectrometry instruments. It is actively procured by food safety and environmental laboratories to validate QuEChERS extraction efficiencies and ensure regulatory compliance in multi-residue pesticide screening[1].
The established partial decomposition of bromofos at elevated injection temperatures makes it a highly effective internal standard for system suitability testing. Analytical chemists utilize it to benchmark and optimize GC inlet temperatures (e.g., holding at 240 °C), ensuring that heat-sensitive analytes are not lost during automated sample injection [2].
Due to its short 14-hour biological half-life and near-complete 24-hour urinary excretion in mammalian models, bromofos is procured as a baseline reference compound in toxicological research. It serves as an ideal control for studying the metabolic pathways of rapidly cleared dimethyl organophosphates, contrasting directly with the prolonged bioaccumulation seen in diethyl analogs[3].
Irritant;Environmental Hazard